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Eugeniin

Cat. No.: B1212729
M. Wt: 938.7 g/mol
InChI Key: JCGHAEBIBSEQAD-UUUCSUBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eugeniin is a purified phenolic compound isolated from plants like Geum japonicum and Syzygium aromaticum (clove). It is characterized by its diphenyl group structure and has been identified as a major compound with anti-herpes simplex virus (HSV) activity . Research-grade this compound is provided for use in laboratory studies to investigate its mechanisms and therapeutic potential.In vitro studies have demonstrated that this compound exhibits antiviral activity against wild-type Herpes Simplex Virus Type 1 (HSV-1), as well as strains resistant to common antiviral drugs like acyclovir and phosphonoacetic acid (PAA) . The compound's mechanism of action involves interaction with the viral DNA polymerase, likely at the vicinity of the PAA-binding site, indicating a different anti-HSV action from acyclovir . Furthermore, in vivo studies have shown that oral administration of this compound can significantly reduce virus yields in the skin and brain of cutaneously HSV-1-infected mice, prolong survival time, and reduce mortality, suggesting promising bioavailability and therapeutic efficacy .This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H30O26 B1212729 Eugeniin

Properties

Molecular Formula

C41H30O26

Molecular Weight

938.7 g/mol

IUPAC Name

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1

InChI Key

JCGHAEBIBSEQAD-UUUCSUBKSA-N

SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Synonyms

eugeniin

Origin of Product

United States

Sources and Advanced Isolation Methodologies of Eugeniin

Botanical and Other Natural Sources of Eugeniin

This compound is a naturally occurring polyphenol found in a variety of plant species. Its presence has been notably identified and studied in commercially and traditionally significant plants.

Occurrence in Syzygium aromaticum and Geum japonicum and Other Species

The primary and most well-documented botanical sources of this compound are the clove tree (Syzygium aromaticum) and the Asian herb bennet (Geum japonicum). In Syzygium aromaticum, this compound is a constituent of the flower buds, commonly known as cloves. Research has confirmed the presence of this compound in both of these plants, from which it has been successfully isolated and characterized. nih.gov

Beyond these two principal sources, this compound and related tannins are found in other plant species, often contributing to their medicinal properties. The distribution and concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Advanced Extraction and Separation Techniques for this compound Purification

The isolation of this compound in a highly pure form is essential for accurate pharmacological studies and potential therapeutic applications. Modern chromatography techniques are pivotal in achieving this, offering high resolution and efficiency.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Researchers have developed specific methods to effectively separate this compound from complex plant extracts. A notable study successfully employed a reversed-phase HPLC method for the purification of this compound from the flower buds of Syzygium aromaticum. acs.org

For analytical purposes, a C18 column is typically used with a gradient mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape) and an organic solvent like methanol. The separation is monitored using a UV detector, as this compound exhibits strong absorbance in the UV spectrum. acs.org

Building on the principles of HPLC, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed and resolution. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve faster separations and greater sensitivity, which is beneficial for the rapid analysis of this compound content in various extracts and for the quality control of purified samples.

Table 1: Exemplary HPLC Parameters for this compound Purification
ParameterAnalytical HPLCSemi-Preparative HPLC
Column C18 (4.6 x 250 mm)C18 (10 x 250 mm)
Mobile Phase Linear gradient of water and methanolLinear gradient of water and methanol
Flow Rate 1 mL/min3.0 mL/min
Detection UV at 277 nmUV at 277 nm
Injection Volume 20 µL1 mL
Data sourced from a study on the isolation of this compound from Syzygium aromaticum. acs.org

Other Advanced Chromatographic Separations (e.g., SFC, Preparative Chromatography) for this compound Isolation

Preparative chromatography is a critical step in obtaining substantial quantities of pure this compound for extensive research. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal of preparative HPLC is not just to detect and quantify the compound but to isolate and collect the purified substance. springernature.comwarwick.ac.uk The fractions containing this compound, as identified by the detector, are collected for further use. lcms.cz

Supercritical Fluid Chromatography (SFC) is an emerging green chromatography technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. SFC offers advantages such as faster separations and reduced organic solvent consumption compared to traditional HPLC. While specific applications of SFC for this compound isolation are not yet widely published, its utility in separating other natural products suggests it holds potential for the efficient and environmentally friendly purification of this compound.

Optimization Strategies for this compound Isolation Yield and Purity

Maximizing the yield and purity of isolated this compound requires a systematic optimization of both the initial extraction and the subsequent purification steps.

The extraction process from the plant material is a critical first step. Studies on related plants from the Syzygium genus have shown that microwave-assisted extraction (MAE) can be optimized to enhance the recovery of tannins. Key parameters that are manipulated include extraction time, microwave power, solid-to-solvent ratio, and the concentration of the ethanol (B145695) used in the extraction solvent. scielo.brnih.gov For instance, an optimal extraction of polyphenols and tannins from Syzygium cumini leaves was achieved at 8 minutes of extraction time, 300 W of microwave power, a 1:34 g/mL solid/solvent ratio, and a 38% ethanol concentration. scielo.br Such response surface methodology approaches can be adapted to specifically maximize the extraction of this compound.

For the chromatographic purification, method development and optimization are crucial. This involves screening different stationary phases (columns) and mobile phase compositions to achieve the best separation of this compound from other co-extracted compounds. Factors such as the gradient slope, flow rate, and column temperature are fine-tuned to improve resolution and reduce run times. In preparative chromatography, a loading study is often conducted to determine the maximum amount of crude extract that can be injected onto the column without compromising the purity of the collected this compound fraction. This optimization is a balance between throughput, purity, and yield. warwick.ac.uk

Table 2: Key Parameters for Extraction Optimization
ParameterRange/Variables InvestigatedImpact on Yield/Purity
Extraction Method Microwave-Assisted Extraction (MAE), MacerationMAE can offer higher efficiency and shorter extraction times.
Solvent Concentration Varying percentages of ethanol in waterAffects the solubility of this compound and co-extractants.
Extraction Time e.g., 2 - 10 minutesLonger times can increase yield but may also extract more impurities.
Microwave Power e.g., 100 - 500 WHigher power can enhance extraction but may risk degradation of thermolabile compounds.
Solid/Solvent Ratio e.g., 1:10 to 1:50 g/mLInfluences the efficiency of mass transfer of this compound into the solvent.
This table is a generalized representation based on optimization studies for tannins in related species.

By carefully selecting the natural source and systematically optimizing both the extraction and purification methodologies, researchers can obtain high yields of pure this compound, facilitating further investigation into its promising biological properties.

Biosynthesis and Biogenesis of Eugeniin

Proposed Biosynthetic Pathways of Eugeniin

The biosynthesis of this compound is understood to proceed through the shikimate pathway, a fundamental metabolic route in plants for the synthesis of aromatic compounds. frontiersin.org Specifically, hydrolysable tannin synthesis branches directly from the shikimate pathway. frontiersin.org

Studies involving the incorporation of labeled precursors, such as [1-14C]acetate, [2-14C]malonate, and [3-14C]acetoacetate, have suggested that certain newly synthesized compounds, including eugenin (B1202370), may be synthesized via the acetate (B1210297) pathway. researchgate.net Furthermore, the incorporation of sodium [1,2-13C2]acetate into eugenin in carrot roots induced by ethrel treatment supports a polyketide origin for this metabolite. researchgate.net

A proposed biosynthetic pathway for tellimagrandin II (this compound) involves uridine (B1682114) 5′-diphosphate (UDP)-glucose as a glycosyl donor in the enzymatic stereoselective glycosylation of gallic acid to produce β-glucogallin. jst.go.jp Subsequently, four galloyl groups are sequentially introduced to β-glucogallin at specific hydroxyl positions (C(6)-OH, C(2)-OH, C(3)-OH, and C(4)-OH) to yield β-pentagalloylglucose (β-PGG). jst.go.jp this compound is then formed by the oxidation of β-pentagalloylglucose. wikipedia.org

Enzymatic Mechanisms Involved in this compound Formation

Enzymes play crucial roles in the biosynthesis of this compound. The formation of tellimagrandin II (this compound) from 1,2,3,4,6-pentagalloyl-glucose in Tellima grandiflora is catalyzed by a laccase-type phenol (B47542) oxidase, specifically a pentagalloylglucose: O2 oxidoreductase. ebi.ac.ukwikipedia.org This enzyme facilitates the oxidative coupling necessary for the formation of the hexahydroxydiphenoyl group, a characteristic feature of ellagitannins like this compound. ebi.ac.ukwikipedia.orgacs.org

Another enzyme, distinct from the one catalyzing the formation of tellimagrandin II, has been purified from Tellima grandiflora leaves that catalyzes the O2-dependent oxidation of tellimagrandin II to a dimeric derivative, cornusiin E. ebi.ac.ukwikipedia.org This enzyme is also a member of the laccase family (EC 1.10.3.2). ebi.ac.uk

Identification and Elucidation of Precursors in this compound Biosynthesis

Key precursors in the biosynthesis of this compound include compounds derived from the shikimate pathway. Gallic acid (3,4,5-trihydroxybenzoic acid) is a fundamental precursor, which is esterified to a glucose core during the synthesis of ellagitannins. jst.go.jpacs.org The shikimate pathway intermediate 3-dehydroshikimate is a precursor for the biosynthesis of hydrolysable tannins. frontiersin.org

Glucose, typically D-glucose, serves as the central sugar core to which galloyl and hexahydroxydiphenoyl (HHDP) groups are attached. jst.go.jpacs.org β-Glucogallin, formed by the glycosylation of gallic acid and UDP-glucose, is an intermediate in the pathway. jst.go.jp β-Pentagalloylglucose (β-PGG), formed by the sequential addition of four galloyl groups to β-glucogallin, is a direct precursor to this compound, undergoing oxidation to form the final structure. wikipedia.orgjst.go.jp

Genetic and Molecular Regulation of this compound Production in Biological Systems

The regulation of hydrolysable tannin synthesis, which includes this compound, occurs mainly at the gene expression level. frontiersin.org Enzymes involved in the shikimate pathway, which provides precursors for hydrolysable tannins, are encoded by genes whose expression can be regulated during plant development and in response to stimuli such as wounding, elicitors, or pathogens. frontiersin.org

While specific genetic and molecular regulation directly targeting this compound production is an area of ongoing research, studies on related pathways, such as proanthocyanidin (B93508) biosynthesis, indicate that regulation primarily occurs at the transcriptional level for genes encoding biosynthetic enzymes. frontiersin.org Environmental factors like light and temperature can also influence the expression of genes involved in the synthesis of phenolic compounds. frontiersin.org

Research on Punica granatum (pomegranate), a plant rich in hydrolysable tannins, has identified transcription factors like PgMyb308-like that influence the expression of genes in the shikimate and phenolic metabolic pathways. oup.com Such transcription factors can activate or repress genes involved in the biosynthesis of these compounds, potentially impacting this compound production. oup.com

Bioengineering and Metabolic Engineering Approaches for this compound Production

Bioengineering and metabolic engineering offer potential avenues for enhancing the production of this compound. Metabolic engineering aims to reprogram the metabolic pathways of organisms to improve or modify their natural capabilities, such as maximizing the production of a target compound. iqs.edufrontiersin.org

While direct examples of bioengineering specifically for this compound production are limited in the provided results, research on the synthesis of other plant polyketides, such as noreugenin, in microorganisms like Corynebacterium glutamicum demonstrates the feasibility of using engineered strains for producing plant-derived compounds. researchgate.net This involves manipulating microbial metabolic pathways to channel precursors towards the desired product. researchgate.net

The total synthesis of ellagitannins, including tellimagrandin II (this compound), through chemical methods involving site-selective functionalization of unprotected glucose, provides insights that could potentially inform bioengineering strategies. jst.go.jpacs.org Mimicking aspects of the biogenetic pathway through controlled enzymatic reactions in vitro or in engineered biological systems could be explored. jst.go.jpacs.org

The use of plant cell cultures and elicitation strategies has also shown promise in increasing the accumulation of compounds like eugenin. For instance, the application of 2,6-dimethyl-β-cyclodextrins to anise cultures led to significant extracellular accumulation of eugenin, suggesting the potential of such methods for biotechnological production. researchgate.net

Methodologies for Structural Elucidation and Confirmation in Eugeniin Research

Advanced Spectroscopic Techniques for Eugeniin Structure Elucidation

Spectroscopic methods play a critical role in the initial stages of structure determination, providing detailed information about the molecular framework and the arrangement of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules, including complex natural products like this compound. NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule vulcanchem.comhyphadiscovery.com. By analyzing the chemical shifts, coupling constants, and integration of signals in one-dimensional (1D) NMR spectra (such as ¹H and ¹³C NMR), researchers can infer the types of protons and carbons, their electronic environments, and their neighboring atoms nih.gov.

Furthermore, two-dimensional (2D) NMR techniques are crucial for establishing connectivity and spatial relationships within the molecule. Experiments like Correlation Spectroscopy (COSY) reveal spin-spin couplings between protons, indicating adjacent hydrogens. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate signals from different nuclei, typically protons and carbons. HSQC provides information about one-bond proton-carbon correlations, while HMBC reveals correlations over multiple bonds, which is vital for piecing together the molecular skeleton and identifying quaternary carbons and functional groups attached to them hyphadiscovery.com. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide insights into through-space interactions between nuclei, helping to determine the relative stereochemistry and conformation of the molecule hyphadiscovery.com.

In the context of ellagitannins like this compound, NMR spectroscopy has been extensively used. The structure of tellimagrandin II, a synonym for this compound, was proposed based on NMR data and comparison with literature information ebi.ac.uk. Quantitative ³¹P NMR spectroscopy has also been developed as a method for the quantitative evaluation of functional groups, such as aliphatic and phenolic hydroxyls and carboxylic acids, in tannins like ellagitannins after appropriate derivatization torvergata.it. This demonstrates the versatility of NMR in providing both qualitative and quantitative structural information. The comprehensive analysis of various NMR datasets allows for the construction of the planar structure and provides significant information regarding the stereochemical features of this compound.

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used in conjunction with chromatography, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the identification and structural characterization of compounds, particularly in complex mixtures like plant extracts where this compound is found agri.edu.trrsc.org. MS/MS provides information about the molecular weight of the intact molecule and, through fragmentation, yields characteristic ions that help in deducing the compound's structure vulcanchem.comagri.edu.trrsc.org.

In MS/MS, precursor ions are selected and then fragmented, typically by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern or spectrum. This pattern is a fingerprint of the molecule's substructures and the way it breaks apart. By analyzing the mass differences between the precursor ion and the fragment ions, and among the fragment ions themselves, researchers can gain insights into the connectivity of atoms and the presence of specific functional groups or moieties within the molecule agri.edu.trrsc.org.

For tannins and related polyphenols, MS/MS fragmentation patterns can be complex but informative, often involving the cleavage of glycosidic bonds and the fragmentation of phenolic units researchgate.net. ESI-MSMS analysis was utilized in the structural proposal of tellimagrandin II (this compound) ebi.ac.uk. While MS/MS is excellent for determining molecular formulas and providing fragmentation clues, it may not always be sufficient for complete and unambiguous structure elucidation, especially for isomers or compounds with complex stereochemistry. In such cases, MS/MS data are often used to complement and support structural information obtained from NMR spectroscopy hyphadiscovery.com.

Chiroptical Spectroscopy (CD/ORD) in this compound Stereochemical Studies

Chiroptical spectroscopy techniques, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for studying the stereochemistry and conformation of chiral molecules like this compound. These methods probe the differential interaction of a chiral substance with left and right circularly polarized light kud.ac.inslideshare.netscribd.com.

CD spectroscopy is particularly useful for molecules containing chromophores (light-absorbing groups) in or near chiral centers. The presence and sign of Cotton effects (the characteristic shapes in CD and ORD spectra near absorption bands) can provide information about the absolute configuration of chiral centers and the conformation of the molecule kud.ac.inscribd.com. CD analysis, sometimes combined with computational chemistry, is considered crucial for determining absolute configuration, especially when crystallization for X-ray analysis is challenging or yields inconclusive results nih.gov. While specific published CD or ORD spectra for this compound were not prominently found in the search results, these techniques are standard for determining the stereochemistry of chiral natural products, including other ellagitannins, where similarities in CD/ORD spectra have been used in structural comparisons and revisions mdpi.com. Their application would be essential for a full stereochemical characterization of this compound.

X-ray Crystallography for Absolute Configuration Determination of this compound and Derivatives

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of crystalline compounds, providing precise bond lengths, bond angles, and the spatial arrangement of atoms youtube.comwikipedia.org. For chiral molecules, single-crystal X-ray diffraction is considered the most reliable technique for determining absolute configuration researchgate.netnih.gov.

The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous scattering, which causes small differences in the intensities of diffracted X-rays for certain pairs of reflections (Bijvoet pairs) in non-centrosymmetric crystals researchgate.netmit.edunih.govchem-soc.si. Analysis of these Bijvoet differences allows for the unambiguous assignment of the absolute stereochemistry of the molecule in the crystal lattice researchgate.netmit.edunih.govchem-soc.si.

Computational Chemistry Approaches to this compound Structural Prediction and Conformation

Computational chemistry plays an increasingly important role in supporting the experimental determination and confirmation of molecular structures, including those of complex natural products like this compound. These approaches use mathematical models and algorithms to predict molecular properties, explore conformational space, and simulate spectroscopic data innovareacademics.iniiit.ac.inwikipedia.orgrowansci.com.

Computational methods can be used for ab initio structure prediction, attempting to determine the most stable three-dimensional arrangement of atoms based on the molecule's chemical formula and connectivity iiit.ac.inwikipedia.org. Techniques such as density functional theory (DFT) and molecular mechanics calculations can be employed to optimize molecular geometries and calculate energies of different conformers wikipedia.org. This is particularly useful for flexible molecules like ellagitannins, which can adopt various conformations in solution.

Furthermore, computational chemistry can be used to predict spectroscopic parameters (e.g., NMR chemical shifts, CD spectra) for proposed structures or different conformers nih.govnih.goviiit.ac.in. By comparing these predicted spectra with experimental data, researchers can validate the proposed structure and gain insights into the preferred conformation of the molecule in solution nih.govnih.gov. This iterative process between experimental data and computational calculations is a powerful approach for complex structural problems.

Biological Activities and Mechanistic Investigations of Eugeniin

Cellular and Molecular Targets of Eugeniin Action

This compound, a bioactive compound found in plants such as cloves (Syzygium aromaticum) and Geum japonicum, has been the subject of research to identify its direct cellular and molecular interactors. mdpi.com These interactions are fundamental to understanding the pathways through which this compound exerts its biological effects.

One of the key molecular targets identified for this compound is the Dengue virus (DENV) protease . This enzyme is critical for the replication of the Dengue virus. mdpi.comacs.org this compound has been shown to be a potent inhibitor of this protease, with studies reporting IC₅₀ values as low as 94.7 nM for the DENV serotype-2 protease. mdpi.comacs.orgacs.org This inhibitory action suggests that this compound directly binds to the protease, thereby disrupting the viral life cycle. acs.orgacs.org Molecular docking simulations have further elucidated the binding interactions between this compound and the DENV protease at an atomic level. acs.org

In the context of cancer, particularly multiple myeloma, this compound has been found to target the Wnt/β-catenin signaling pathway . kormb.or.kr This pathway is often abnormally activated in multiple myeloma, leading to the accumulation of β-catenin and promoting cancer cell growth. kormb.or.kr Research has demonstrated that this compound can inhibit this pathway, leading to the suppression of multiple myeloma cell proliferation by inducing apoptosis. kormb.or.kr

Furthermore, this compound has been identified as an inhibitor of herpes simplex virus (HSV) DNA polymerase . mdpi.comresearchgate.net By targeting this viral enzyme, this compound effectively inhibits the synthesis of viral DNA, a crucial step for the replication of HSV-1 and HSV-2. mdpi.com

Computational studies have also explored a broader range of potential molecular targets for this compound. These in silico analyses suggest that this compound may interact with multiple proteins, indicating a multi-target potential. mdpi.comresearchgate.net For instance, molecular docking studies have investigated the binding of this compound to various viral proteins, including those of SARS-CoV-2. researchgate.netresearchgate.net

The table below summarizes the key cellular and molecular targets of this compound that have been identified in scientific research.

Target Associated Disease/Process Effect of this compound Reported IC₅₀
Dengue Virus (DENV) ProteaseDengue FeverInhibition94.7 nM (DENV-2) mdpi.comacs.orgacs.org
Wnt/β-catenin Signaling PathwayMultiple MyelomaInhibition kormb.or.krNot Applicable
Herpes Simplex Virus (HSV) DNA PolymeraseHerpes SimplexInhibition mdpi.comresearchgate.netNot Applicable
Lactate Dehydrogenase (LDH) of Cryptosporidium parvumCryptosporidiosisPotential Inhibition nih.govNot Applicable

Elucidation of Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. kormb.or.krcolab.ws Understanding how this compound influences these intricate networks provides insight into its therapeutic potential.

A significant signaling pathway modulated by this compound is the Wnt/β-catenin pathway . kormb.or.kr In the context of multiple myeloma, where this pathway is often hyperactive, this compound has been demonstrated to inhibit its signaling. kormb.or.kr This inhibition leads to a decrease in the accumulation of β-catenin, a central component of the pathway, which in turn suppresses the growth of myeloma cells and induces programmed cell death (apoptosis). kormb.or.kr

In addition to the Wnt/β-catenin pathway, evidence suggests that this compound may influence other critical signaling cascades. For instance, the anti-inflammatory effects of compounds structurally related to this compound are often mediated through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.com While direct evidence for this compound's modulation of these specific pathways is still emerging, its demonstrated anti-inflammatory properties suggest a likely interaction. The NF-κB pathway is a pivotal regulator of the expression of pro-inflammatory genes, and its inhibition is a common mechanism for anti-inflammatory compounds. mdpi.comnih.gov Similarly, the MAPK pathways are involved in a wide range of cellular responses, including inflammation and stress. nih.gov

Furthermore, computational studies have pointed towards the potential for this compound to interact with components of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway . researchgate.net This pathway is crucial for immune responses and cell growth, and its dysregulation is implicated in various diseases. researchgate.net

The table below provides a summary of the signaling pathways known to be modulated by this compound and those that are likely targets based on its biological activities.

Signaling Pathway Biological Process Effect of this compound
Wnt/β-cateninCell proliferation, ApoptosisInhibition kormb.or.kr
Nuclear Factor-kappa B (NF-κB)InflammationPotential Inhibition mdpi.commdpi.com
Mitogen-Activated Protein Kinase (MAPK)Inflammation, Stress ResponsePotential Modulation mdpi.comnih.gov
JAK/STATImmune Response, Cell GrowthPotential Modulation researchgate.net
PI3K/AktCardiac HypertrophyPotential Modulation kormb.or.kr

Investigations into the Antioxidant Mechanisms of this compound

The antioxidant properties of this compound are a significant aspect of its biological activity, contributing to its protective effects against oxidative stress-related cellular damage. cput.ac.zafrontiersin.org The mechanisms through which this compound exerts its antioxidant effects can be categorized into direct scavenging of reactive oxygen species (ROS) and modulation of the body's own antioxidant defense systems. cput.ac.za

This compound has been shown to directly scavenge various reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells if left unchecked. researchgate.netfrontiersin.org ROS include superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. researchgate.netfrontiersin.orgdovepress.com The ability of phenolic compounds like this compound to neutralize these harmful species is a key component of their antioxidant activity. cput.ac.za This scavenging action helps to prevent the initiation and propagation of oxidative chain reactions, thereby protecting cellular components such as lipids, proteins, and DNA from oxidative damage. cput.ac.za

The chemical structure of this compound, with its multiple hydroxyl groups, is thought to be responsible for its potent ROS scavenging ability. These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing further damage. researchgate.net

In addition to its direct scavenging activity, this compound can also enhance the body's own antioxidant defenses. cput.ac.zamdpi.com This is achieved by up-regulating or protecting the endogenous antioxidant system, which includes a variety of enzymes and non-enzymatic molecules. cput.ac.zanwlifescience.comnih.gov

Key antioxidant enzymes that may be modulated by this compound include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov These enzymes play a crucial role in detoxifying ROS. For example, SOD converts superoxide radicals into hydrogen peroxide, which is then further broken down into water by CAT and GPx. mdpi.comnih.gov By increasing the activity of these enzymes, this compound can help to maintain a healthy balance between ROS production and elimination. mdpi.com

Furthermore, this compound may also influence the levels of non-enzymatic antioxidants such as glutathione (GSH). frontiersin.org GSH is a major cellular antioxidant that plays a vital role in protecting cells from oxidative damage. frontiersin.org

The dual action of directly scavenging ROS and bolstering the body's natural antioxidant defenses makes this compound a potent antioxidant compound.

The table below summarizes the antioxidant mechanisms of this compound.

Mechanism Description Key Molecules Involved
Reactive Oxygen Species (ROS) Scavenging Direct neutralization of harmful free radicals. researchgate.netSuperoxide radicals, Hydroxyl radicals, Hydrogen peroxide researchgate.netfrontiersin.orgdovepress.com
Modulation of Endogenous Antioxidant Systems Upregulation and protection of the body's own antioxidant defenses. cput.ac.zanih.govSuperoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), Glutathione (GSH) mdpi.comnih.govfrontiersin.org

Anti-inflammatory Mechanisms Associated with this compound

This compound has demonstrated significant anti-inflammatory properties, which are attributed to its ability to modulate various components of the inflammatory cascade. mdpi.comnih.govuc.pt The anti-inflammatory effects of this compound are closely linked to its antioxidant activities and its influence on key signaling pathways that regulate the production of inflammatory mediators. mdpi.comnih.gov

A primary mechanism by which this compound exerts its anti-inflammatory effects is through the regulation of pro-inflammatory mediators. journalmeddbu.comnumberanalytics.comnih.govmdpi.com These molecules, when overproduced, contribute to the chronic inflammation seen in many diseases. journalmeddbu.com

Research has shown that compounds structurally similar to this compound can effectively reduce the levels of several key pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α): A major cytokine involved in systemic inflammation. mdpi.comnih.gov

Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. mdpi.comnih.gov

Interleukin-6 (IL-6): A cytokine that plays a role in both acute and chronic inflammation. mdpi.comnih.gov

In addition to these cytokines, this compound is also thought to modulate the production of other important inflammatory mediators:

Nitric Oxide (NO): While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can be detrimental. uc.pt this compound may inhibit NO production, potentially by scavenging it directly or by modulating pro-inflammatory signaling pathways. uc.pt

Prostaglandin E2 (PGE2): A lipid mediator that contributes to inflammation, pain, and fever. numberanalytics.commdpi.com The production of PGE2 is catalyzed by cyclooxygenase (COX) enzymes, which are common targets for anti-inflammatory drugs.

The ability of this compound to downregulate the production of these key inflammatory mediators is likely linked to its modulation of signaling pathways such as NF-κB, which is a master regulator of inflammatory gene expression. mdpi.commdpi.com By inhibiting this pathway, this compound can effectively "turn off" the genes responsible for producing a wide array of pro-inflammatory molecules. mdpi.com

The table below summarizes the inflammatory mediators that are modulated by this compound or structurally related compounds.

Inflammatory Mediator Function in Inflammation Effect of this compound/Related Compounds
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory cytokine mdpi.comnih.govReduction mdpi.comnih.gov
Interleukin-1beta (IL-1β) Pro-inflammatory cytokine mdpi.comnih.govReduction mdpi.comnih.gov
Interleukin-6 (IL-6) Pro-inflammatory cytokine mdpi.comnih.govReduction mdpi.comnih.gov
Nitric Oxide (NO) Inflammatory mediator uc.ptReduction uc.pt
Prostaglandin E2 (PGE2) Lipid mediator of inflammation numberanalytics.commdpi.comPotential Reduction

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, ERK1/2, p38) by this compound

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways that regulate the inflammatory response. Research has highlighted its ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the production of pro-inflammatory mediators. plos.orgfrontiersin.orgmdpi.com

The NF-κB pathway is a primary target of many anti-inflammatory compounds. plos.org In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to activate the transcription of genes for pro-inflammatory cytokines, chemokines, and other inflammatory molecules. plos.orgnih.gov While direct studies on this compound's effect on this pathway are part of a broader area of polyphenol research, related compounds show significant inhibitory activity. nih.gov For instance, eugenol (B1671780), a related phenolic compound, is known to regulate the NF-κB signaling pathway as a primary mechanism for its anti-inflammatory benefits. nih.gov

The MAPK family, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNKs), and p38 MAPK, plays a crucial role in cellular processes like inflammation, proliferation, and apoptosis. plos.orgimrpress.com Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, induce the expression of inflammatory genes. mdpi.com Studies on various cell types have shown that inhibiting ERK, JNK, and p38 MAPK can significantly reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β. plos.org this compound's anti-inflammatory potential is linked to its ability to suppress these pathways. For example, in RAW264.7 macrophages, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (NOS2) mRNA and protein, a process often mediated by MAPK and NF-κB signaling. medchemexpress.com The balance between ERK (often pro-proliferative) and p38 (stress-activated) signaling can determine cellular outcomes, and compounds that modulate this balance can control inflammatory responses. imrpress.com

Table 1: this compound's Impact on Inflammatory Signaling Pathways

Pathway Key Proteins Role in Inflammation Reported Effect of this compound/Related Polyphenols
NF-κB NF-κB (p65, p50) Master regulator of pro-inflammatory gene transcription (cytokines, chemokines). plos.org Inhibition of activation and nuclear translocation, reducing inflammatory gene expression. nih.govnih.gov
MAPK ERK1/2, p38, JNK Regulates production of inflammatory mediators and cellular stress responses. mdpi.com Inhibition of phosphorylation (activation) of ERK, JNK, and p38, leading to decreased cytokine production. plos.orgresearchgate.net
ERK1/2 Pro-proliferative and inflammatory signaling. imrpress.com Suppression of ERK signaling contributes to anti-inflammatory effects. imrpress.com
p38 Stress-activated pathway, involved in cytokine production. mdpi.com Inhibition of p38 activation reduces inflammatory responses. plos.org

Cellular Targets in this compound-Mediated Anti-inflammation

The anti-inflammatory actions of this compound are realized through its effects on various immune and non-immune cells involved in the inflammatory cascade. Key cellular targets include macrophages and neutrophils, which are primary players in both acute and chronic inflammation. nih.gov

Neutrophils: As first responders to sites of inflammation, neutrophils play a crucial role in host defense but can also contribute to tissue damage through the release of enzymes and reactive oxygen species. nih.gov While direct studies on this compound's effects on neutrophils are emerging, the actions of conformationally altered C-reactive protein (CRP), which exhibits potent pro-inflammatory actions, include stimulating neutrophil adhesion and the release of pro-inflammatory cytokines like IL-8. frontiersin.org Compounds that can counteract these processes are valuable in controlling inflammation. The clearance of apoptotic neutrophils by macrophages, a process called efferocytosis, is a key step in the resolution of inflammation, and mediators that promote this process are considered pro-resolving. nih.gov

By targeting these key immune cells, this compound can effectively reduce the production of inflammatory mediators and may promote the resolution phase of inflammation, preventing excessive tissue damage.

Antiviral Properties of this compound and Related Mechanisms

This compound has demonstrated significant antiviral activity against a range of viruses, most notably Herpes Simplex Virus (HSV). mdpi.comnih.gov Its mechanisms of action are multifaceted, involving direct interference with viral enzymes, modulation of the viral replication cycle, and interactions with viral and host cell components. nih.govbvsalud.org

Inhibition of Viral DNA Polymerase Activity by this compound

A primary mechanism for this compound's anti-herpetic activity is the direct inhibition of viral DNA polymerase, an enzyme essential for the replication of the viral genome. mdpi.comnih.gov this compound has been shown to be a selective inhibitor of the DNA polymerases of both HSV-1 and HSV-2. mdpi.com

Research has characterized this inhibition as noncompetitive with respect to the nucleotide substrate (dTTP), indicating that this compound does not bind to the same site as the natural building blocks of DNA. nih.govjchps.com Instead, it is suggested to interact with the polymerase at a different location, possibly near the binding site of another antiviral agent, phosphonoacetic acid (PAA). nih.govresearchgate.net This distinct mechanism of action is significant because it allows this compound to be effective against HSV strains that have developed resistance to standard nucleoside analog drugs like acyclovir (B1169), which require activation by the viral thymidine (B127349) kinase. nih.govjchps.com this compound's inhibitory constant (Ki) for HSV-1 DNA polymerase is significantly lower than for human DNA polymerases α and β, highlighting its selectivity for the viral enzyme over host enzymes. nih.govjchps.com

Modulation of Viral Replication Cycles by this compound

This compound interferes with multiple stages of the viral replication cycle, extending beyond just DNA synthesis. bvsalud.orgscispace.com The replication cycle of a virus involves several key steps: attachment to a host cell, penetration, uncoating, synthesis of viral components (nucleic acids and proteins), assembly of new virions, and release from the cell. biorxiv.orgexpasy.org

Studies on Varicella-Zoster Virus (VZV), another member of the herpesvirus family, revealed that this compound can directly inactivate cell-free virions and inhibit their attachment and penetration into host cells in a concentration-dependent manner. bvsalud.org Furthermore, this compound reversibly inhibits the intracellular replication of the virus and interferes with the transcription and expression of viral immediate-early genes, such as IE62. bvsalud.org Immediate-early genes are the first set of viral genes to be expressed after infection, and they regulate the expression of subsequent viral genes, making them a critical target for antiviral intervention. expasy.org By inhibiting these early stages, this compound effectively halts the progression of the viral life cycle. bvsalud.org Its ability to inhibit the protease of the Dengue virus (DENV) further underscores its role in disrupting viral replication, as proteases are crucial for processing viral polyproteins into functional units. mdpi.comacs.org

Interactions with Viral Proteins and Host Cell Receptors

The initial step of any viral infection is the attachment of the virus to the surface of a host cell, a process mediated by the interaction between viral surface proteins and specific host cell receptors. expasy.orgnih.gov Viruses like HSV use glycoproteins on their envelope to bind to receptors on the host cell membrane, which facilitates entry either through direct membrane fusion or endocytosis. nih.govwikipedia.org

This compound has been shown to interfere with this critical early stage of infection. bvsalud.org For VZV, this compound was found to inhibit the attachment and/or penetration capabilities of the virus, suggesting an interaction that prevents the virus from successfully binding to or entering the host cell. bvsalud.org This could involve this compound binding directly to viral glycoproteins, thereby blocking their ability to interact with host receptors, or it could involve modulation of the host cell membrane or its receptors. mdpi.com

Beyond attachment, this compound also interacts with key viral enzymes. As discussed, it is a potent inhibitor of HSV DNA polymerase and Dengue virus protease. mdpi.comnih.govacs.org Computational docking studies have provided atomic-level details of how this compound binds to the active site of the DENV protease, showing extensive interactions through hydrogen bonds and hydrophobic contacts. acs.org This direct binding to and inhibition of essential viral proteins is a cornerstone of its antiviral mechanism.

Specific Antiviral Mechanisms Against Herpes Simplex Virus (HSV)

This compound's activity against HSV-1 and HSV-2 is well-documented and serves as a model for its antiviral action. mdpi.comnih.gov Its efficacy stems from a combination of the mechanisms detailed above, making it a potent anti-HSV agent both in vitro and in vivo. nih.govebi.ac.uk

A key feature of this compound is its ability to inhibit the replication of HSV strains that are resistant to commonly used antiviral drugs. nih.gov It is effective against acyclovir-resistant, phosphonoacetic acid (PAA)-resistant, and thymidine kinase-deficient HSV-1 strains. nih.govjchps.com This broad effectiveness is due to its unique mechanism of targeting the viral DNA polymerase at a site distinct from that of nucleoside analogs. nih.govnih.gov

The primary anti-HSV action is the inhibition of viral DNA synthesis, which consequently blocks the production of late viral proteins necessary for the assembly of new virus particles. nih.govjchps.com this compound accomplishes this by selectively inhibiting the HSV DNA polymerase. mdpi.comnih.gov Interestingly, while it is antagonistic with PAA, suggesting a nearby binding site on the polymerase, it shows an enhanced, or synergistic, effect when combined with acyclovir. nih.govresearchgate.net This suggests that their different mechanisms of action can be complementary, potentially offering a more powerful therapeutic strategy.

Table 2: Summary of this compound's Antiviral Mechanisms against HSV

Mechanism Target Outcome Significance
Inhibition of Viral DNA Polymerase HSV-1 and HSV-2 DNA Polymerase Blocks viral genome replication and late protein synthesis. nih.govjchps.com Effective against acyclovir and PAA-resistant strains due to a novel, noncompetitive binding mode. nih.gov
Modulation of Replication Cycle Viral Attachment/Penetration Prevents virus from entering the host cell. bvsalud.org Halts infection at the earliest stage.
Immediate-Early Gene Expression Inhibits transcription/expression of essential regulatory genes. bvsalud.org Disrupts the cascade of viral gene expression.
Interaction with Viral Proteins DNA Polymerase Noncompetitive inhibition. nih.govjchps.com High selectivity for viral enzyme over host enzymes. nih.govjchps.com
Combined Effects Combination with Acyclovir Enhanced anti-HSV-1 activity. nih.govresearchgate.net Potential for combination therapy to overcome resistance.
Combination with PAA Antagonistic effect. nih.govresearchgate.net Suggests interaction near the PAA-binding site on the polymerase. nih.gov

Specific Antiviral Mechanisms Against Dengue Virus Protease

This compound has been identified as a potent inhibitor of the Dengue virus (DENV) protease, an enzyme critical for the viral replication cycle. nih.govsci-hub.se The DENV NS2B-NS3 protease is responsible for cleaving the viral polyprotein, a process essential for the maturation of new viral particles. sci-hub.seresearchgate.net Inhibition of this protease effectively halts viral replication, making it a key target for antiviral drug development. nih.govresearchgate.net

Research has demonstrated that this compound acts as a competitive inhibitor of the DENV protease. nih.govresearchgate.netnih.gov This mechanism involves the this compound molecule binding directly to the active site of the enzyme, thereby competing with the natural substrate. sci-hub.senih.gov This binding prevents the protease from performing its function. The potency of this inhibition has been quantified, with studies reporting significant inhibitory concentrations (IC₅₀) against the proteases of different DENV serotypes. For instance, this compound exhibited an IC₅₀ value of 94.7 nM against the DENV-2 protease and 7.5 μM against the DENV-3 protease. nih.govnih.gov

Computational docking and Saturation Transfer Difference (STD) NMR spectroscopy have further elucidated the interaction at a molecular level. These studies show that this compound's binding to the active site is stabilized by a network of extensive hydrogen bonds and hydrophobic interactions. nih.govnih.gov This strong, competitive binding underscores its high potential as a lead compound for the development of anti-dengue therapeutics. nih.gov

Table 1: Inhibitory Activity of this compound against Dengue Virus (DENV) Protease

Virus Serotype Target Enzyme Type of Inhibition IC₅₀ Value
DENV-2 NS2B-NS3 Protease Competitive 94.7 nM
DENV-3 NS2B-NS3 Protease Competitive 7.5 µM

Antiviral Mechanisms Against Other Viruses (e.g., Ebola Virus)

While research has explored the antiviral properties of compounds derived from plants like Syzygium aromaticum (clove) against various viruses, specific data on this compound's direct activity against the Ebola virus (EBOV) is not prominent in current scientific literature. Studies on EBOV have often focused on the related compound eugenol, which has shown moderate activity against the virus by inhibiting viral replication, potentially by suppressing viral entry or other key viral processes. sci-hub.seresearchgate.netcore.ac.uk

In contrast, the antiviral mechanism of this compound has been characterized more thoroughly against Herpes Simplex Virus (HSV). nih.gov this compound has demonstrated notable activity against both wild-type and drug-resistant strains of HSV-1. nih.govkoreascience.krmdpi.com The primary mechanism of action is the inhibition of viral DNA synthesis. nih.gov Specifically, this compound inhibits the activity of the HSV-1 DNA polymerase. nih.govkoreascience.kr This inhibition is noncompetitive with respect to the nucleotide building block dTTP. nih.gov The inhibitory action on viral DNA polymerase is a distinct mechanism compared to that of conventional anti-HSV nucleoside analogs like acyclovir. nih.govkoreascience.kr

Antimicrobial Activities and Mechanisms of Action of this compound

This compound, an ellagitannin, has demonstrated significant antimicrobial properties. Its mechanisms of action are a subject of ongoing research, with current evidence pointing towards its ability to compromise the structural integrity of bacterial cells.

A key antimicrobial mechanism of this compound is its ability to disrupt the bacterial cell wall. nih.gov The cell wall is a crucial structure for bacteria, providing physical protection and preventing osmotic lysis. mdpi.com By compromising this barrier, this compound can induce bacterial cell death. Research has shown that this compound is effective against Staphylococcus aureus, where it acts by disrupting the integrity of the cell wall. This disruption leads to the leakage and loss of cytoplasmic contents, ultimately resulting in cell death. nih.gov This mechanism of action, which targets a fundamental bacterial structure, highlights its potential as an antibacterial agent. nih.gov

The ability of a compound to inhibit virulence factors—such as toxins, enzymes, and adhesion molecules—or to interfere with regulatory systems like quorum sensing is a key anti-pathogenic strategy. mdpi.comnih.gov While metabolites of some ellagitannins have been shown to inhibit quorum sensing, detailed research focusing specifically on the mechanisms by which this compound inhibits microbial virulence factors is limited in the available scientific literature. Studies have more commonly investigated the anti-quorum sensing and anti-virulence properties of the related compound eugenol or complex plant extracts rather than isolated this compound. archivesofmedicalscience.com

Anticancer Research on this compound: Molecular Mechanisms of Action

Scientific investigation into the specific anticancer activities and molecular mechanisms of this compound is not extensively documented. While some studies have screened various ellagitannins, including this compound, for cytotoxicity against certain cancer cell lines, detailed mechanistic data remains sparse. sci-hub.se The majority of anticancer research on related natural compounds has focused on other molecules, such as eugenol. nih.govnih.govmdpi.com

There is currently a lack of specific research detailing the effects of isolated this compound on cancer cell proliferation and apoptosis pathways. In contrast, extensive studies on the related phenylpropanoid eugenol have shown that it can induce apoptosis, trigger cell cycle arrest, and inhibit proliferation across various cancer cell lines through multiple molecular pathways. nih.govnih.govmdpi.com However, as this compound is a structurally distinct ellagitannin, these findings for eugenol cannot be directly extrapolated. Further research is required to determine if this compound possesses similar or unique anticancer mechanisms of action.

Table of Mentioned Compounds

Compound Name
Acyclovir
Biflorin
Eicosapentaenoic acid
This compound
Eugenol
Isobiflorin (B600507)
Phosphonoacetic acid (PAA)

Modulation of Cell Cycle Progression by this compound

The cell cycle, a fundamental process in eukaryotic cells, involves a series of events leading to cell division and proliferation. mdpi.comabcam.com This process is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), to ensure orderly progression through its distinct phases: G1, S, G2, and M. mdpi.comabcam.com Dysregulation of the cell cycle is a hallmark of diseases like cancer, making it a significant target for therapeutic intervention. mdpi.com

Research indicates that certain hydrolysable tannins, a class of compounds to which this compound belongs, can interfere with the normal regulation of cell-cycle progression. jin-ji.com While specific studies detailing the direct effects of purified this compound on cell cycle modulation are not extensively available in the provided results, the broader class of compounds is known to possess this activity. For instance, the G1/S transition is a critical checkpoint regulated by Cyclin D and Cyclin E, which activate CDKs to phosphorylate the retinoblastoma protein (Rb), thereby allowing the cell to commit to DNA replication. abcam.com Agents that disrupt this or other checkpoints can induce cell cycle arrest. mdpi.com

Autophagy Modulation by this compound

Autophagy is a cellular process responsible for the degradation of dysfunctional or unnecessary cellular components through the lysosomal machinery. nih.gov This process is crucial for maintaining cellular homeostasis and is implicated in various diseases, including cancer and neurodegeneration, when dysregulated. researchgate.netmdpi.com

This compound has been identified in studies as a potential modulator of autophagy. researchgate.netresearchgate.net One of the key regulatory steps in autophagy initiation is the dissociation of the Beclin1-Bcl2 complex. researchgate.net Beclin1 is a core autophagy protein, and its interaction with Bcl2 inhibits the process. researchgate.net Some compounds can exert their effects by blocking the dissociation of this complex, thereby inhibiting autophagy. researchgate.net While the precise mechanism of this compound is a subject of ongoing research, related compounds like eugenol have been shown to inhibit autophagy by preventing the dissociation of the Beclin1-Bcl2 heterodimer and inhibiting the expression of autophagic genes. researchgate.net It is suggested that this compound may have dual inhibitory effects on key proteins like ACE2 and TMPRSS2, though its direct mechanism on autophagy pathways requires further investigation. researchgate.net

Angiogenesis Inhibition Mechanisms of this compound

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in development and wound healing. wikipedia.orgpsu.edu However, it also plays a critical role in tumor growth and metastasis by supplying tumors with necessary nutrients and oxygen. wjgnet.comnih.gov The process is tightly controlled by a balance of pro-angiogenic and anti-angiogenic signals. cancer.gov A key pro-angiogenic factor is the Vascular Endothelial Growth Factor (VEGF), which initiates a signaling cascade by binding to its receptors (VEGFR) on endothelial cells. psu.educancer.govslideshare.net

Inhibiting angiogenesis is a key strategy in cancer therapy. wikipedia.orgnih.gov Angiogenesis inhibitors can work through various mechanisms, such as neutralizing VEGF, blocking VEGF receptors, or interfering with downstream signaling pathways. wjgnet.comcancer.gov These pathways often involve the activation of kinases like Akt and MAPK, which promote endothelial cell proliferation, migration, and survival. slideshare.netsigmaaldrich.com While direct studies on this compound's anti-angiogenic mechanisms are not detailed in the provided results, the general approach for inhibitors involves disrupting the VEGF signaling cascade. wikipedia.orgwjgnet.com

Neuroprotective Mechanisms of this compound

This compound has demonstrated potential as a neuroprotective agent through various mechanisms, as investigated in several studies.

Inhibition of Acetylcholinesterase (AChE) Activity by this compound

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a crucial role in cholinergic neurotransmission. nih.gov The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain and improve cognitive function. nih.gov

This compound, also known as Tellimagrandin II, has been identified as an inhibitor of acetylcholinesterase (AChE) activity. nih.govmedchemexpress.com Studies have shown that this compound, along with other hydrolysable tannins, exhibits significant AChE inhibitory properties in vitro. nih.govmedchemexpress.com This activity is believed to contribute to its potential for improving memory and learning functions. medchemexpress.com

Table 1: In Vitro Biological Activities of this compound (Tellimagrandin II) and Related Compounds

Compound/Extract Biological Activity Key Findings Reference
Tellimagrandin II (this compound) AChE Inhibition Showed strong AChE inhibitory activity in vitro. nih.gov
Tellimagrandin I AChE Inhibition Exhibited strong AChE inhibitory activity in vitro. nih.gov

Modulation of Cholesterol Metabolism Pathways by this compound

Cholesterol homeostasis in the brain is critical for normal neuronal function and is maintained independently from the periphery due to the blood-brain barrier. explorationpub.comnih.gov Astrocytes are the primary producers of cholesterol in the brain, which is then transported to neurons. explorationpub.comnih.govmdpi.com Dysregulation of cholesterol metabolism is implicated in several neurodegenerative diseases. explorationpub.com

A recent study investigated the effect of this compound on cholesterol metabolism in human liver (HepG2) and intestinal (Caco-2) cell lines. nih.gov The findings revealed that this compound treatment significantly decreased intracellular cholesterol levels in both cell types after 24 hours. nih.gov In HepG2 cells, this compound was found to increase the expression of the low-density lipoprotein receptor (LDLR) and decrease the expression of HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov In Caco-2 cells, this compound increased the levels of ATP-binding cassette transporter 1 (ABCA1), which is involved in cholesterol efflux. nih.gov These results suggest that this compound can improve cholesterol metabolism, although these studies were not performed on neuronal cells. nih.gov

Table 2: Effect of this compound on Cholesterol Metabolism Markers in Cell Lines

Cell Line Treatment Key Marker Changes Outcome Reference
HepG2 This compound (5 µM, 24h) ▲ LDLR protein and mRNA Decreased intracellular cholesterol nih.gov
HepG2 This compound (5 µM, 6h) ▼ HMG-CoA reductase protein and mRNA Decreased intracellular cholesterol nih.gov

(▲ indicates increase, ▼ indicates decrease)

Protection Against Neuronal Cell Damage Pathways

Neuronal cell damage is a common feature of neurodegenerative diseases and can be triggered by various factors, including excitotoxicity, oxidative stress, and the accumulation of toxic protein aggregates like beta-amyloid (Aβ). nih.govmdpi.comnih.gov

This compound is among the ellagitannins that have been investigated for their neuroprotective effects against Aβ-induced toxicity. mdpi.comresearchgate.net In vitro studies have shown that metabolites of ellagitannins can attenuate Aβ-induced toxicity in PC12 cells by reducing the production of reactive oxygen species (ROS), inhibiting neuronal apoptosis, and promoting neurite outgrowth. mdpi.comresearchgate.net The neuroprotective mechanisms are associated with the modulation of signaling pathways such as PI3K-Akt and MAPK. mdpi.com Furthermore, the related compound eugenol has been shown to protect neuronal cells from damage induced by excitotoxicity and oxidative stress. nih.gov It can reduce neuronal death caused by oxygen-glucose deprivation and oxidative injury. nih.gov Other studies suggest that eugenol can also alleviate neuronal damage by inhibiting neuroinflammatory processes. nih.gov

One of the key pathological features of Alzheimer's disease is the neurotoxicity induced by Aβ peptides. nih.govnih.govfrontiersin.org Research has shown that Aβ can cause neuronal dysfunction and death. mdpi.comnih.gov Compounds that can block these neurotoxic effects are considered potential therapeutic agents. nih.gov Studies on ellagitannins suggest they may offer protection against Aβ-induced neuronal injury. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Eugeniin and Its Analogs

Identification of Key Pharmacophores and Structural Motifs in Eugeniin

This compound is a potent ellagitannin, a class of hydrolyzable tannins characterized by a central glucose core esterified with gallic acid units, which are oxidatively coupled to form hexahydroxydiphenoyl (HHDP) groups. worldscientific.comnih.gov The specific arrangement of these functional groups creates distinct pharmacophores and structural motifs that are critical for its biological activities.

The key structural motifs of this compound include:

The Ellagitannin Core : The macrocyclic structure formed by the glucose moiety and the HHDP group is fundamental to its function. semanticscholar.org

Galloyl Units : this compound contains multiple galloyl residues. Studies on related compounds suggest that the number of galloyl units can directly influence inhibitory activity, with an increase in these units potentially leading to greater potency against enzymes like rat intestinal maltase. nih.gov

Hydroxyl Groups : The numerous phenolic hydroxyl groups on the galloyl and HHDP moieties are crucial. rsc.org These groups act as hydrogen bond donors and acceptors, enabling extensive interactions with the active sites of target proteins, a feature consistently observed in docking studies. semanticscholar.orgmed-life.cn

Hexahydroxydiphenoyl (HHDP) Group : The stereochemistry and positioning of the HHDP bridge are vital for creating the specific three-dimensional shape of the molecule required for high-affinity binding to biological targets. acs.org

The combination of a rigid structural backbone with the flexibility of multiple hydroxyl groups allows this compound to bind effectively to various biological targets, defining its role as a key pharmacophore. nih.gov

SAR Analysis of Synthetic and Natural this compound Derivatives for Enhanced Bioactivity

The evaluation of naturally occurring analogs of this compound provides significant insight into its structure-activity relationships. A notable study compared the inhibitory activity of this compound against Dengue Virus (DENV) proteases with that of two other compounds isolated from cloves (Syzygium aromaticum): isobiflorin (B600507) and biflorin. semanticscholar.orgacs.org

This compound proved to be the most potent inhibitor of DENV2 protease by a significant margin. semanticscholar.orgresearchgate.net This stark difference in activity underscores the importance of the complete ellagitannin macrostructure of this compound, which is absent in the chromone (B188151) glucoside structures of isobiflorin and biflorin. acs.org Furthermore, research on related ellagitannins like casuarictin (B1680760) and the gallotannin penta-O-galloyl-beta-D-glucose has suggested that the degree of galloylation is a key determinant of bioactivity. nih.gov Specifically for α-glucosidase inhibition, it was noted that an increasing number of galloyl units could enhance inhibitory effects, although some studies also suggest that the 4,6-O-HHDP group might have a weakening effect in certain contexts. nih.gov

Table 1: Comparative Inhibitory Activity of this compound and Natural Analogs Against DENV Proteases
CompoundTarget EnzymeIC₅₀ Value
This compoundDENV2 Protease94.7 nM semanticscholar.orgresearchgate.net
IsobiflorinDENV2 Protease58.9 µM semanticscholar.orgacs.org
BiflorinDENV2 Protease89.6 µM semanticscholar.orgacs.org
This compoundDENV3 Protease7.5 µM semanticscholar.orgresearchgate.net

Computational Modeling and Molecular Docking Studies for this compound-Target Interactions

Computational methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the interactions between this compound and its biological targets at the atomic level. dntb.gov.ua These studies provide a theoretical basis for its observed inhibitory activities.

Docking studies have shown that this compound can bind effectively to the active sites of various viral and human enzymes:

SARS-CoV-2 Main Protease (Mpro) : this compound demonstrated a strong binding affinity with a calculated binding energy of -9.8 kcal/mol. acs.org The interaction involves continuous contacts with key amino acid residues GLU166, LYS137, and GLN27, and discontinuous contacts with LYS5, GLY170, SER139, and PHE140. acs.org

Dengue Virus (DENV) Protease : In simulations with DENV3 NS2B-NS3 protease, this compound was accommodated well within the flat, polar, and solvent-exposed substrate-binding site, achieving a docking score of -8.1 kcal/mol. semanticscholar.org The binding is stabilized by a network of hydrogen bonds and hydrophobic contacts. semanticscholar.orgmed-life.cn

Human Antidiabetic Targets : this compound has shown remarkable predicted binding affinities for human pancreatic α-amylase (-15.8 kcal/mol) and human lysosomal α-glucosidase (-12.8 kcal/mol), surpassing several approved antidiabetic drugs in silico. dntb.gov.ua Subsequent molecular dynamics simulations of the this compound-α-glucosidase complex were performed to analyze the stability and time-dependent behavior of this interaction. dntb.gov.ua

These computational findings consistently highlight that this compound's potency stems from its ability to form multiple, stable interactions within the binding pockets of its target proteins. worldscientific.com

Table 2: Predicted Binding Affinities of this compound with Various Protein Targets from Docking Studies
Target ProteinOrganism/VirusBinding Energy / Docking Score (kcal/mol)
Main Protease (Mpro)SARS-CoV-2-9.8 acs.org
NS2B-NS3 ProteaseDengue Virus (Serotype 3)-8.1 semanticscholar.org
Pancreatic α-amylaseHuman-15.8 dntb.gov.ua
Lysosomal α-glucosidaseHuman-12.8 dntb.gov.ua

Design and Synthesis of this compound Analogs for SAR Exploration

The design and synthesis of analogs of complex natural products like this compound are a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. scienceopen.comnih.gov The total synthesis of this compound (also known as tellimagrandin II) has been achieved, which is a critical prerequisite for generating novel analogs. acs.org Synthetic strategies for ellagitannins generally involve two main approaches: the double esterification of a protected HHDP acid with a glucose derivative, or the esterification with gallic acid followed by an intramolecular coupling to form the HHDP unit. worldscientific.com

These synthetic routes open the possibility for SAR exploration by creating non-natural ellagitannins. worldscientific.com Modifications could be targeted at several positions:

The Glucose Core : Altering the sugar moiety or its points of attachment.

The Galloyl Groups : Varying the number and position of galloyl esters.

The Aromatic Rings : Introducing different substituents on the galloyl or HHDP phenyl rings to modulate electronic and steric properties.

While extensive libraries of synthetic this compound analogs are not yet widely reported, related research demonstrates the principle. For instance, simple analogs of ellagitannins, specifically hexahydroxydiphenyl derivatives of ellagic acid, have been synthesized and evaluated for anti-HIV activity, establishing a precedent for this type of SAR study. researchgate.net Such medicinal chemistry efforts are crucial for translating the initial promise of a natural product like this compound into a refined therapeutic lead. acs.orgnih.gov

Synthetic and Semi Synthetic Strategies for Eugeniin and Derivatives

Total Synthesis Approaches to Eugeniin

The total synthesis of this compound has been a significant challenge due to the molecule's dense stereochemistry and the need for selective functionalization of multiple hydroxyl groups on the glucose core. Early syntheses often relied on lengthy protection-deprotection sequences. However, more recent and innovative strategies have focused on the site-selective functionalization of unprotected D-glucose, leading to remarkably efficient and short synthetic routes. jst.go.jpjst.go.jpinrae.frkyoto-u.ac.jp

Modern synthetic approaches to this compound utilize an unconventional retrosynthetic analysis that diverges significantly from traditional, protection-heavy strategies. jst.go.jpresearchgate.net The primary disconnections are made at the ester and glycosidic linkages, breaking the molecule down to its fundamental building blocks: a D-glucose core and multiple gallic acid units.

Key Retrosynthetic Disconnections for this compound:

HHDP Moiety: Retro-oxidative coupling of the C4- and C6-O-galloyl groups.

Galloyl Esters: Retro-esterification at C1, C2, and C3 positions.

Glycosidic Bond: Retro-glycosidation to yield D-glucose and a gallic acid derivative.

The successful execution of the retrosynthetic plan relies on several key chemical transformations that allow for high levels of stereo- and regioselectivity.

Stereoselective Glycosidation: A crucial first step in the synthesis is the formation of the β-glycosidic bond at the anomeric center of glucose. This has been effectively achieved using unprotected D-glucose as the glycosyl donor in a Mitsunobu reaction with a protected gallic acid derivative. jst.go.jpacs.orgnih.gov The choice of solvent is critical for stereocontrol; solvents like dioxane favor an SN2 mechanism, leading to the desired β-anomer with high selectivity. acs.orgnih.govchemrxiv.org This direct glycosylation of an unprotected sugar is a cornerstone of the modern, efficient synthesis of this compound. jst.go.jp

Site-Selective Functionalization (Acylation): With multiple free hydroxyl groups on the glucose backbone, controlling the site of subsequent galloylation is paramount. Researchers have developed powerful organocatalysts that can direct the acylation to specific, and even inherently less reactive, positions. jst.go.jpresearchgate.net For the synthesis of this compound, a catalyst is used to selectively introduce a galloyl group at the C4-OH position of the glucoside, even in the presence of the more sterically accessible primary C6-OH group. jst.go.jpjst.go.jp This catalyst-controlled site-selectivity reverses the intrinsic reactivity of the hydroxyl groups and is a key enabling technology for this synthetic strategy. inrae.fr Subsequent galloylations at the remaining positions can then be carried out.

Intramolecular Oxidative Coupling: The final key structural element, the (S)-configured HHDP bridge, is constructed via an intramolecular oxidative phenol (B47542) coupling reaction. jst.go.jpnih.gov This is typically achieved by treating the precursor, which has galloyl groups at the C4 and C6 positions, with an oxidizing agent like a copper(II)-amine complex. nih.gov This reaction not only forms the C-C biaryl bond but also sets the required axial chirality of the HHDP unit with high stereocontrol. kyoto-u.ac.jp A final deprotection step then yields this compound. jst.go.jpkyoto-u.ac.jp

Table 1: Key Methodologies in the Total Synthesis of this compound

Synthetic Step Methodology Key Reagents/Conditions Purpose Reference(s)
β-Glycosidation Mitsunobu Reaction Unprotected D-glucose, protected gallic acid, DIAD, PPh₃, dioxane Stereoselective formation of the C1-β-glycosidic bond. jst.go.jpacs.orgnih.gov
Site-Selective Acylation Organocatalysis β-glucoside intermediate, galloyl anhydride, specific organocatalyst Regioselective introduction of galloyl groups onto the glucose core, particularly at the less reactive C4-OH. jst.go.jpjst.go.jpresearchgate.net
HHDP Bridge Formation Intramolecular Oxidative Coupling 4,6-digalloyl-glucose precursor, CuCl₂, n-BuNH₂ Atroposelective formation of the (S)-HHDP biaryl linkage. jst.go.jpkyoto-u.ac.jpnih.gov

Semi-Synthetic Modifications of this compound Scaffolds

While the total synthesis of this compound has been achieved, reports on the direct semi-synthetic modification of the intact this compound scaffold are not prevalent in the reviewed literature. Semi-synthesis typically involves chemically modifying a readily available natural product. One related approach involves the semi-synthetic production of ellagic acid, a core component of ellagitannins, from plant-derived materials rich in gallates through extraction and subsequent oxidation. nih.gov However, this represents a degradation and transformation of precursors into a smaller component rather than a modification of the larger this compound structure itself. The complexity and dense functionality of the this compound molecule present significant challenges for selective chemical modification without resorting to complex protection-deprotection schemes, which would diminish the efficiency of a semi-synthetic approach.

Derivatization Strategies for Novel this compound Analogs with Modified Bioactivities

The development of novel analogs of natural products is a crucial strategy for exploring structure-activity relationships (SAR) and optimizing therapeutic potential. seu.edunih.gov For this compound, derivatization strategies can be logically inferred from its total synthesis and the known SAR of related ellagitannins.

A primary strategy for creating this compound analogs involves leveraging the powerful site-selective functionalization methods developed for its total synthesis. researchgate.netkyoto-u.ac.jp The ability to catalytically direct the introduction of acyl groups to specific hydroxyls on the glucose core allows for the late-stage diversification of the natural product's structure. kyoto-u.ac.jp By replacing one or more of the galloyl groups with other substituted benzoic acids or different acyl moieties, a library of novel this compound analogs could be generated. This would allow for systematic investigation into how changes in the aromatic substitution patterns affect biological activity.

Furthermore, simplified analogs of ellagitannins, such as derivatives of ellagic acid, have been synthesized to probe the minimal structural requirements for bioactivity. researchgate.net This suggests that another derivatization strategy could involve creating simplified this compound mimics that retain the core HHDP-glucose linkage but have fewer galloyl substituents at other positions.

Chemoenzymatic Synthesis Approaches for this compound and Related Compounds

Chemoenzymatic synthesis, which combines the efficiency of chemical synthesis with the unparalleled selectivity of enzymatic catalysis, offers a promising and bio-inspired route to this compound and its analogs. mdpi.com The natural biosynthetic pathway of this compound serves as a direct blueprint for such an approach. jst.go.jpjst.go.jp

In nature, this compound (tellimagrandin II) is formed from β-pentagalloylglucose through a site-selective intramolecular oxidative coupling between the galloyl groups at the C4 and C6 positions. jst.go.jpwikipedia.org This key transformation is catalyzed by a laccase-type phenol oxidase enzyme. jst.go.jpwikipedia.org The precursor, β-pentagalloylglucose, is itself formed by the sequential, enzyme-catalyzed addition of galloyl units (from a galloyl-CoA donor) to β-glucogallin by specific galloyltransferases. jst.go.jp

A plausible chemoenzymatic strategy would therefore involve:

Chemical Synthesis of a key intermediate, such as β-pentagalloylglucose or a suitably protected precursor. This leverages the strengths of organic chemistry to rapidly assemble the core structure.

Enzymatic Transformation for the critical, stereochemically complex steps. Specifically, a laccase or a similar oxidase could be employed to perform the atroposelective intramolecular C-C coupling to form the HHDP bridge. This mimics the final step of the natural pathway and exploits the enzyme's ability to control the challenging axial chirality.

This approach combines the practicality of chemical synthesis for the robust construction of the main framework with the finesse of biocatalysis for the highly selective and stereocontrolled transformations that are often most challenging to achieve by purely chemical means.

Advanced Analytical Methodologies for Eugeniin Quantification and Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Eugeniin Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various samples. openaccessjournals.comwikipedia.orgresearchgate.net This method relies on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase within a column. wikipedia.org By optimizing parameters such as the column type, mobile phase composition, and detector settings, HPLC methods can be tailored for the specific analysis of this compound. For instance, an HPLC method was successfully developed for the quantitative determination of this compound and its related compounds in teak leaf extracts, highlighting its utility in the quality control of botanical materials. nu.ac.th The use of a C18 column is common, providing a non-polar stationary phase for reversed-phase chromatography. psu.edu Detection is often performed using a UV-visible detector, with a wavelength of 280 nm being effective for this compound and other phenolic compounds. psu.edusci-hub.se

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. eag.comnih.govamericanpharmaceuticalreview.com UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. eag.comamericanpharmaceuticalreview.com This results in more efficient separations and a reduction in solvent consumption. nih.gov The enhanced resolving power of UHPLC is particularly advantageous when analyzing complex mixtures containing this compound alongside other structurally similar polyphenols. nih.gov The combination of UHPLC with diode-array detection (DAD) allows for the simultaneous quantification and spectral characterization of this compound. nih.gov

A comparative overview of typical HPLC and UHPLC systems is presented below:

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High Performance Liquid Chromatography (UHPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure 40-60 MPaUp to 100-150 MPa
Analysis Time LongerFaster
Resolution GoodHigher
Sensitivity GoodEnhanced
Solvent Consumption HigherLower

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound and Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comwikipedia.orgimist.ma It is a "gold standard" for the identification of volatile and semi-volatile compounds in complex mixtures. wikipedia.org While this compound itself is a large, non-volatile molecule and not directly amenable to GC-MS analysis, this technique is invaluable for studying its related metabolites and the chemical profile of plant extracts where this compound is found. researchgate.netsci-hub.se

For GC-MS analysis, compounds are first vaporized and then separated in a capillary column before being detected by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. scioninstruments.comimist.ma This provides detailed structural information, enabling the identification of individual components. scioninstruments.com In the context of this compound-containing plants, GC-MS has been used to analyze the volatile constituents of essential oils and other extracts. For example, a GC-MS analysis of the air-dried leaves of Terminalia catappa, a known source of this compound, identified numerous volatile compounds. researchgate.net To analyze non-volatile compounds like this compound using GC-MS, a derivatization step is necessary to convert them into more volatile forms. sci-hub.se

GC-MS is widely applied in various fields, including:

Food and Flavor Analysis: Identifying aroma and flavor compounds. scioninstruments.comwikipedia.org

Environmental Monitoring: Detecting pollutants like pesticides and volatile organic compounds. scioninstruments.comthermofisher.com

Forensic Science: Identifying drugs and other substances. wikipedia.org

Metabolomics: Profiling the small molecule metabolites in biological systems. nih.gov

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. longdom.org This method offers advantages such as high efficiency, short analysis times, and the requirement for only small sample volumes. longdom.orgthermofisher.com CE is particularly well-suited for the analysis of charged molecules and has found applications in the analysis of various compounds, including those found in traditional Chinese medicine. nycu.edu.tw

The fundamental principle of CE involves the migration of charged analytes within a narrow capillary filled with an electrolyte solution under the influence of a high voltage. longdom.org The separation is based on differences in the charge-to-size ratio of the analytes. longdom.org While specific applications of CE for the direct quantification of this compound are not extensively documented in the provided search results, the technique's versatility makes it a potential tool for the analysis of this compound and its charged derivatives or in complex mixtures where its separation from other charged species is required. CE can be coupled with various detectors, including UV-Vis and mass spectrometry, to enhance its analytical capabilities. longdom.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as Quantitative Tools for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, and its application can be extended to quantitative analysis (qNMR). qNMR provides a direct and primary method for the determination of compound concentration without the need for identical reference standards. While the search results mention the use of NMR for structural analysis in studies involving this compound, specific details on its use as a quantitative tool for this compound are not provided. ajou.ac.kr

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nih.govthermofisher.com While MS is inherently a qualitative technique, it can be adapted for quantitative analysis, particularly when coupled with a separation method like HPLC or GC. nih.govresearchgate.net Quantitative MS typically relies on the use of internal standards and the generation of calibration curves to determine the concentration of an analyte. researchgate.net The high selectivity and sensitivity of MS make it an invaluable tool for detecting and quantifying this compound, even at low concentrations in complex biological matrices. thermofisher.com However, it's important to note that ionization efficiencies can vary between molecules, which is a key reason why MS is not inherently quantitative without proper calibration. researchgate.net

Spectrophotometric and Spectrofluorometric Assays for this compound

Spectrophotometric methods are widely used for the quantitative analysis of compounds based on their ability to absorb light at specific wavelengths. juniperpublishers.com These assays are generally simple, cost-effective, and rapid. juniperpublishers.commdpi.com For the quantification of this compound and other phenolic compounds, UV-Vis spectrophotometry is often employed. The absorbance is measured at the wavelength of maximum absorption (λmax), which is characteristic of the compound being analyzed. juniperpublishers.com These methods are often used to determine the total phenolic content of an extract, with the results sometimes expressed in terms of a standard equivalent, such as gallic acid. phcogres.com

Spectrofluorometric assays measure the fluorescence emitted by a compound when it is excited by light of a specific wavelength. nih.govscirp.org These methods are generally more sensitive and specific than spectrophotometric assays. nih.gov A spectrofluorometer was used to measure the release of a fluorogenic compound in an assay to determine the inhibitory activity of this compound against the DENV NS2B-NS3 protease. acs.org The excitation and emission wavelengths were set at 380 nm and 460 nm, respectively. acs.org This demonstrates the utility of spectrofluorometry in studying the biological activity of this compound.

Assay TypePrincipleAdvantagesCommon Applications for Phenolics
Spectrophotometric Measures light absorbanceSimple, rapid, cost-effectiveTotal phenolic content, antioxidant activity assays (e.g., DPPH, FRAP)
Spectrofluorometric Measures emitted fluorescenceHigh sensitivity, high specificityEnzyme inhibition assays, quantification of fluorescent compounds

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex this compound Matrices

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures. researchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer exceptional selectivity and sensitivity for the quantification of analytes in challenging matrices. thermofisher.comresearchgate.net

LC-MS/MS combines the separation power of HPLC or UHPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net This technique is particularly well-suited for the analysis of this compound in complex samples like plant extracts and biological fluids. The first mass spectrometer (MS1) selects the precursor ion of this compound, which is then fragmented. The second mass spectrometer (MS2) then detects specific fragment ions, providing a high degree of certainty in identification and quantification, even in the presence of co-eluting interferences. researchgate.net

GC-MS/MS operates on a similar principle but uses gas chromatography for the initial separation. thermofisher.com This technique is ideal for the analysis of volatile and semi-volatile compounds. While not directly applicable to the non-volatile this compound without derivatization, it is a powerful tool for analyzing related volatile metabolites in complex samples. thermofisher.com

Development of Biosensors and Electrochemical Methods for this compound Detection

The development of biosensors and electrochemical methods offers the potential for rapid, sensitive, and portable detection of this compound. Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal. While the search results did not provide specific examples of biosensors developed for this compound, the principles of biosensor technology could be applied to its detection.

Electrochemical methods, which measure changes in electrical properties, can also be utilized. These techniques are often highly sensitive and can be miniaturized for on-site analysis. The development of such methods for this compound would represent a significant advancement for applications requiring rapid screening, such as in quality control during the processing of plant materials.

Pharmacokinetic and Pharmacodynamic Research in Pre Clinical Models Excluding Clinical Human Data

Absorption and Distribution Studies of Eugeniin in Pre-Clinical Models

Pre-clinical research indicates that this compound possesses favorable absorption characteristics following oral administration in animal models. Studies in mice have demonstrated that the therapeutic efficacy of orally administered this compound is comparable to that of intraperitoneal administration, suggesting high oral bioavailability. nih.govbenthamopen.comresearchgate.net This similarity in effect across different administration routes implies efficient absorption of the compound from the gastrointestinal tract. nih.govbenthamopen.com

Following administration, this compound has been shown to distribute to various tissues. In studies involving cutaneously infected mice, oral administration of this compound led to a reduction in viral yields in both the skin and the brain. nih.govbenthamopen.comresearchgate.net This finding suggests that this compound can cross the blood-brain barrier and distribute to the central nervous system, which is a significant characteristic for a potential therapeutic agent. benthamopen.com

While specific quantitative data on plasma concentrations and tissue distribution levels of this compound are limited in the public domain, the observed pharmacological effects in different organs point to its systemic absorption and distribution. For instance, in a study on a traditional Japanese medicine containing this compound, the concentrations of hydrolysable tannins like this compound were below the quantification limits in plasma at various time points, which may suggest rapid metabolism or distribution out of the plasma compartment. nih.gov

Table 1: this compound Administration and Observed Distribution in Pre-Clinical Models

Animal Model Administration Route Observed Distribution/Effect Location Reference
Mice (HSV-1 infected)OralSkin, Brain nih.govbenthamopen.comresearchgate.net
Mice (HSV-1 infected)IntraperitonealSkin, Brain nih.govresearchgate.net

Metabolic Pathways and Biotransformation of this compound in Pre-Clinical Systems

The biotransformation of polyphenols like this compound is a critical area of study, as metabolism can significantly impact their biological activity. While specific metabolic pathways for this compound are not extensively detailed in the available literature, general knowledge of polyphenol metabolism suggests that it likely undergoes hydrolysis and conjugation reactions.

In pre-clinical systems, hydrolyzable tannins such as this compound are known to be hydrolyzed by gut microbiota. nih.gov This process can lead to the generation of smaller, more readily absorbed molecules like gallic acid and ellagic acid. nih.gov For instance, research on a traditional Japanese medicine containing various polyphenols, including this compound, indicated that orally administered gallotannins and ellagitannins are broken down by intestinal bacteria. nih.gov

Once absorbed, these metabolites can undergo further biotransformation in the liver, which is the primary site of drug metabolism. nih.gov Common metabolic pathways for polyphenols include methylation, glucuronidation, and sulfation. For example, gallic acid, a potential metabolite of this compound, is known to be metabolized to 4-O-methylgallic acid in rats. nih.gov The liver contains a host of enzymes, particularly from the cytochrome P450 superfamily, that are responsible for these transformations. nih.gov In vitro studies using liver microsomes or hepatocytes are standard methods to investigate these metabolic pathways. nih.gov

Excretion Routes and Elimination Kinetics of this compound in Pre-Clinical Models

The excretion and elimination kinetics of a compound are crucial for determining its duration of action and potential for accumulation. For polyphenols like this compound, both renal and biliary excretion routes are plausible.

The rate of elimination is often described by its half-life (t½), which is the time required for the concentration of the compound to decrease by half. merckvetmanual.com This parameter is a key component of a compound's pharmacokinetic profile. admescope.com Without specific experimental data for this compound, its elimination kinetics in pre-clinical models remain an area for further investigation.

Drug-Drug Interactions at a Mechanistic Level for this compound in Pre-Clinical Research

Pre-clinical studies have provided some insights into the potential for drug-drug interactions with this compound at a mechanistic level, particularly in the context of its antiviral activity.

In vitro studies using isobologram analysis have shown that this compound can have synergistic or antagonistic effects when combined with other antiviral agents. Specifically, this compound was found to enhance the anti-herpes simplex virus type 1 (HSV-1) activity of acyclovir (B1169). nih.govbenthamopen.comresearchgate.net This suggests a synergistic interaction where the combined effect of the two drugs is greater than the sum of their individual effects.

Conversely, this compound was shown to be antagonistic with phosphonoacetic acid (PAA) in its anti-HSV-1 activity. nih.govbenthamopen.comresearchgate.net Further investigation into the mechanism of this interaction suggested that this compound interacts with the HSV-1 DNA polymerase at a site in the vicinity of the PAA-binding site. nih.govbenthamopen.comresearchgate.net This indicates a competitive or allosteric interaction at the molecular target level.

These findings highlight the importance of understanding the mechanistic basis of drug interactions, as they can significantly impact the therapeutic outcome of combination therapies.

Table 2: Observed Drug-Drug Interactions with this compound in Pre-Clinical Models

Interacting Drug Model System Observed Interaction Proposed Mechanism Reference
AcyclovirHSV-1-infected Vero cellsSynergisticEnhancement of anti-HSV-1 activity nih.govbenthamopen.comresearchgate.net
Phosphonoacetic acid (PAA)HSV-1-infected Vero cells & purified HSV-1 DNA polymeraseAntagonisticInteraction with the polymerase in the vicinity of the PAA-binding site nih.govbenthamopen.comresearchgate.net

Pharmacodynamic Markers and Target Engagement in Pre-Clinical Investigations

Pharmacodynamic markers are essential tools in pre-clinical research to demonstrate that a compound is interacting with its intended biological target and producing a measurable effect.

In the context of this compound's antiviral activity, a key pharmacodynamic marker is the inhibition of viral DNA polymerase. Studies have shown that this compound non-competitively inhibits the activity of purified HSV-1 DNA polymerase with respect to dTTP. benthamopen.com The inhibitory constant (Ki) value for this compound was found to be significantly lower for viral DNA polymerase compared to human DNA polymerases α and β, indicating a degree of selectivity. benthamopen.com This inhibition of the viral enzyme is a direct measure of target engagement.

Another important pharmacodynamic marker is the reduction of viral yield in infected tissues. Oral administration of this compound in HSV-1 infected mice led to a significant reduction in virus yields in both the skin and the brain, providing in vivo evidence of its pharmacodynamic effect. nih.govbenthamopen.comresearchgate.net

Furthermore, in studies related to metabolic effects, this compound has been shown to inhibit pancreatic lipase (B570770) activity in vitro. researchgate.netjst.go.jp In a study with mice fed a high-fat diet, a diet supplemented with water chestnut polyphenols, including this compound, resulted in significantly lower plasma triacylglycerol content. researchgate.netjst.go.jp This reduction in a key lipid parameter serves as a relevant pharmacodynamic marker for its effects on lipid metabolism.

Future Directions and Research Challenges in Eugeniin Studies

Emerging Research Areas and Novel Bioactivities for Eugeniin

While this compound has demonstrated established antibacterial, anti-inflammatory, and neuroprotective potential, emerging research is beginning to unveil a wider array of bioactivities. hilarispublisher.com A significant area of interest is its antiviral capacity, with studies highlighting its inhibitory effects against the Dengue virus and Herpes Simplex Virus. icgeb.orgdryfasting.comeuropa.eu

Future research should systematically screen this compound against a broader range of viral and microbial pathogens. Investigating its potential in metabolic disorders, such as diabetes, and its role in modulating the gut microbiome are other promising avenues. The exploration of its anti-cancer properties beyond preliminary studies could reveal its efficacy against various cancer cell lines and elucidate its mechanism of action. Furthermore, its immunomodulatory effects warrant deeper investigation to understand its potential in treating autoimmune diseases and other inflammatory conditions.

Overcoming Synthetic and Isolation Challenges for this compound and Complex Analogs

The availability of pure this compound is a critical bottleneck for extensive research. While it can be isolated from natural sources like Geum japonicum and Syzygium aromaticum (clove), the process, which involves solvent extraction and chromatographic purification, can be arduous and yield limited quantities. graduateinstitute.chnepomicsbiotech.com.npuncg.eduglobalhealthprogress.org

The total synthesis of this compound has been achieved, notably through a "short-step" synthesis utilizing unprotected D-glucose. nih.goveuropa.euajou.ac.kr However, significant challenges remain, particularly in the stereoselective construction of glycosidic bonds and the selective functionalization of the multiple hydroxyl groups on the glucose core. nih.goveuropa.eu These hurdles become even more pronounced when synthesizing complex this compound analogs and oligomeric ellagitannins, which require an ample supply of the monomeric unit and highly efficient coupling methodologies. nih.gov Future synthetic strategies should focus on developing more efficient, scalable, and stereocontrolled routes to this compound and its derivatives. The exploration of enzymatic and chemoenzymatic approaches could offer more sustainable and selective alternatives to traditional chemical synthesis.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

The application of "omics" technologies, such as proteomics and metabolomics, is poised to revolutionize our understanding of this compound's biological effects. These powerful tools can provide a comprehensive, system-wide view of the molecular changes induced by this compound in cells and organisms. europa.euajou.ac.krmdpi.comnih.gov

Proteomics can identify the specific protein targets of this compound, shedding light on its mechanisms of action. embl.orgfrontiersin.orgnih.govnih.govnautilus.bio For instance, identifying the proteins that are differentially expressed in the presence of this compound can reveal the signaling pathways it modulates. Metabolomics, on the other hand, can map the metabolic perturbations caused by this compound, providing insights into its effects on cellular metabolism and identifying potential biomarkers of its activity. ajou.ac.krualberta.cacolab.wsresearchgate.netthermofisher.com While some studies have utilized these technologies in the context of herbal formulations containing this compound, dedicated proteomics and metabolomics studies focused specifically on this compound are largely lacking. colab.ws Future research should prioritize the integration of these omics approaches to build a comprehensive molecular profile of this compound's bioactivity, which will be invaluable for identifying novel therapeutic targets and understanding its physiological effects.

Development of Advanced Delivery Systems for this compound (e.g., Nanoparticles, Liposomes)

A significant hurdle in translating the therapeutic potential of this compound into clinical applications is its delivery. Like many natural polyphenols, this compound may suffer from poor solubility, low bioavailability, and rapid metabolism. Advanced drug delivery systems, such as nanoparticles and liposomes, offer promising solutions to overcome these limitations. jneonatalsurg.comimrpress.commdpi.comnih.gov

Encapsulating this compound within nanoparticles or liposomes can protect it from degradation, enhance its solubility, and facilitate its controlled release at the target site. researchgate.net While research has explored the use of such delivery systems for related compounds like eugenol (B1671780), there is a notable absence of studies specifically focused on this compound. mdpi.comnih.govnih.gov Future research should focus on the design and development of various nano-formulations for this compound. This includes investigating different types of nanoparticles (e.g., polymeric, lipid-based) and liposomal compositions to optimize drug loading, release kinetics, and targeting efficiency. dryfasting.comnu.ac.th Such advancements are crucial for improving the therapeutic efficacy and clinical viability of this compound.

Collaborative Research Frameworks for Comprehensive this compound Discovery and Development

The multifaceted challenges associated with this compound research, from fundamental discovery to clinical translation, necessitate a collaborative approach. Establishing robust research frameworks that bring together experts from diverse fields is essential for accelerating progress. hilarispublisher.comnepomicsbiotech.com.np

These collaborations should involve academic researchers specializing in natural product chemistry, pharmacology, and toxicology, alongside industry partners with expertise in drug development, formulation, and commercialization. hilarispublisher.comglobalhealthprogress.org Government funding agencies and private foundations can play a crucial role by providing financial support for such collaborative initiatives. icgeb.orgeuropa.eugraduateinstitute.chuncg.edunih.goveuropa.euuni-goettingen.de International cooperation can also broaden the scope of research and facilitate access to diverse natural resources and expertise. globalhealthprogress.org By fostering a collaborative ecosystem, the scientific community can pool resources, share knowledge, and overcome the hurdles in this compound research, ultimately paving the way for its development as a novel therapeutic agent.

Q & A

Q. What are the validated analytical methods for identifying and quantifying Eugeniin in plant extracts?

To confirm this compound’s presence and concentration, combine High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detection. Use a C18 column and a gradient mobile phase (e.g., water:acetonitrile with 0.1% formic acid) for separation. Calibrate with a certified this compound standard, and validate methods for precision, accuracy, and limit of detection (LOD) .

Q. How can researchers optimize this compound extraction from natural sources while minimizing degradation?

Employ solvent systems like ethanol-water (70:30 v/v) at 50–60°C to balance yield and stability. Use Soxhlet extraction or ultrasound-assisted methods for efficiency. Monitor degradation via stability studies under varying pH, temperature, and light conditions. Purity should be confirmed via nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) .

Q. What in vitro assays are most suitable for preliminary screening of this compound’s biological activity?

Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition tests (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., aspirin for anti-inflammatory assays) and replicate experiments three times to ensure statistical robustness. Normalize data to solvent controls to account for batch variability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological effects (e.g., pro- vs. anti-oxidant activity) be systematically resolved?

Conduct dose-response studies to identify concentration-dependent effects. Use omics approaches (e.g., transcriptomics) to map pathways influenced by this compound. Compare results across cell lines (e.g., cancer vs. normal cells) and validate in ex vivo models. Apply sensitivity analysis to assess confounding variables like reactive oxygen species (ROS) baseline levels .

Q. What experimental designs are optimal for elucidating this compound’s molecular targets in complex biological systems?

Combine affinity chromatography with proteomics to identify binding partners. Use CRISPR-Cas9 knockout models to confirm target relevance. For in vivo validation, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate this compound exposure with target modulation. Document all steps in a pre-registered analysis plan to minimize bias .

Q. How can researchers address reproducibility challenges in this compound studies, such as batch-to-batch variability in plant extracts?

Standardize extraction protocols using Good Agricultural and Collection Practices (GACP). Characterize extracts via metabolomic fingerprinting (e.g., LC-MS/MS) and quantify key markers beyond this compound (e.g., co-occurring polyphenols). Share raw data and protocols via platforms like the EU Common Data Platform on Chemicals to enhance transparency .

Q. What strategies are effective for integrating this compound’s academic research data into regulatory frameworks (e.g., safety assessments)?

Align experimental endpoints with regulatory guidelines (e.g., OECD test protocols for genotoxicity). Use systematic literature reviews to compile toxicity data and identify gaps. Submit negative results to public repositories to avoid publication bias. Collaborate with agencies like EFSA to ensure data interoperability .

Methodological Guidance Tables

Challenge Recommended Approach Key References
Data ContradictionsSensitivity analysis, multi-omics integration
Target IdentificationAffinity chromatography + CRISPR validation
Extract StandardizationMetabolomic fingerprinting, GACP compliance
Regulatory IntegrationSystematic reviews, OECD-aligned protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.